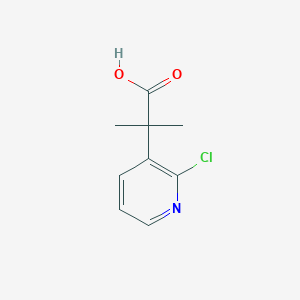![molecular formula C20H19FN2O2 B2965743 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzamide CAS No. 899735-43-4](/img/structure/B2965743.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound. It also has a fluorobenzamide group, which is a type of amide. The cyclopropanecarbonyl group is a carbonyl group attached to a cyclopropane ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinoline ring system is aromatic and planar, while the cyclopropane ring is non-planar. The presence of the fluorine atom in the benzamide group could introduce interesting electronic effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The quinoline ring might undergo electrophilic aromatic substitution reactions, while the amide group could participate in various condensation reactions. The presence of the fluorine atom could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic quinoline ring and the polar amide group could impact its solubility, melting point, and boiling point .科学的研究の応用
Antibacterial Applications
Research on quinoline derivatives, closely related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzamide, has revealed their potential as antibacterial agents. For instance, novel quinolone antibacterial agents incorporating a spiro cyclopropyl group demonstrated diminished in vitro and in vivo antibacterial efficacy compared to the parent compound, ofloxacin (Kiely, Schroeder, & Sesnie, 1988). This suggests that modifications to the quinolone structure can significantly impact antibacterial activity, which is crucial for the development of new antibacterial drugs.
Synthetic Utility and Chemical Properties
Cyclopropanols have been used in the synthesis of γ-carbonyl quinones via a radical strategy, demonstrating the synthetic utility of compounds with cyclopropane rings in activating quinones through C-H activation (Ilangovan, Saravanakumar, & Malayappasamy, 2013). This methodology could be applied to the synthesis of complex molecules, including those with potential pharmacological activities.
Potential Therapeutic Compounds
The exploration of quinoline derivatives has extended into cancer research, where synthetic analogues of natural compounds, such as makaluvamines, have been evaluated for their in vitro and in vivo anticancer activity (Wang et al., 2009). These studies underline the importance of quinoline derivatives in developing novel anticancer agents, showcasing the diverse therapeutic potentials of these compounds.
将来の方向性
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-16-7-5-13(6-8-16)19(24)22-17-9-10-18-15(12-17)2-1-11-23(18)20(25)14-3-4-14/h5-10,12,14H,1-4,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGZPUMBPQGZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2965662.png)
![8'-chloro-1-(2-(o-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2965664.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2965665.png)
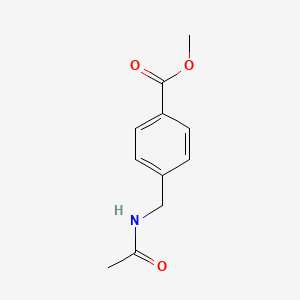
![6-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B2965670.png)
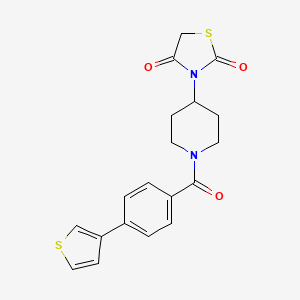
![3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2965674.png)
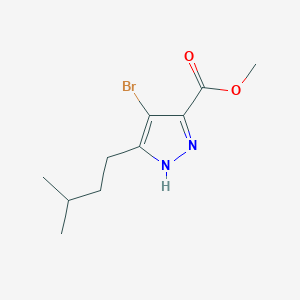
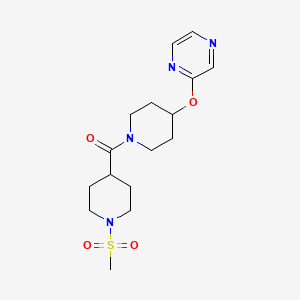
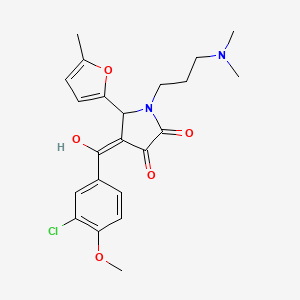

![4-((2-methylbenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2965681.png)
